molecular formula C6H4BrF2N B12497551 3-(Bromomethyl)-2,6-difluoropyridine

3-(Bromomethyl)-2,6-difluoropyridine

Cat. No.: B12497551
M. Wt: 208.00 g/mol
InChI Key: FOPCUOPWDYYXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-2,6-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group attached to the third position of a pyridine ring, which is further substituted with fluorine atoms at the second and sixth positions. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,6-difluoropyridine typically involves the bromination of 2,6-difluoropyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2,6-difluoropyridine in carbon tetrachloride.
  • Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Isolate the product by filtration and purify it using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature and reagent control, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,6-difluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 2,6-difluoropyridine.

Scientific Research Applications

3-(Bromomethyl)-2,6-difluoropyridine is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,6-difluoropyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological targets. The fluorine atoms on the pyridine ring enhance the compound’s stability and reactivity by influencing the electron density distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2,6-difluoropyridine
  • 3-(Iodomethyl)-2,6-difluoropyridine
  • 3-(Bromomethyl)-4,5-difluoropyridine

Uniqueness

3-(Bromomethyl)-2,6-difluoropyridine is unique due to the specific positioning of the bromomethyl group and fluorine atoms, which imparts distinct reactivity and stability compared to its analogs. The presence of fluorine atoms at the second and sixth positions enhances the compound’s electron-withdrawing effects, making it more reactive towards nucleophiles.

Properties

Molecular Formula

C6H4BrF2N

Molecular Weight

208.00 g/mol

IUPAC Name

3-(bromomethyl)-2,6-difluoropyridine

InChI

InChI=1S/C6H4BrF2N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2

InChI Key

FOPCUOPWDYYXEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CBr)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.